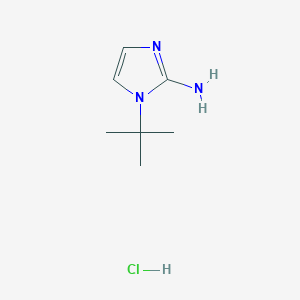

1-tert-Butyl-1H-imidazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-tert-Butyl-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number 1384100-95-1 . It has a molecular weight of 175.66 . The compound is typically stored at room temperature in an inert atmosphere . It appears as a solid under normal conditions .

Synthesis Analysis

The synthesis of imidazoles, including “1-tert-Butyl-1H-imidazol-2-amine hydrochloride”, has seen significant advances in recent years . A common method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction is conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .Molecular Structure Analysis

The InChI code for “1-tert-Butyl-1H-imidazol-2-amine hydrochloride” is1S/C7H13N3.ClH/c1-7(2,3)5-4-9-6(8)10-5;/h4H,1-3H3,(H3,8,9,10);1H . This indicates the presence of a tert-butyl group attached to an imidazole ring, along with a chloride ion. Chemical Reactions Analysis

Imidazole compounds, including “1-tert-Butyl-1H-imidazol-2-amine hydrochloride”, are key components in a variety of chemical reactions . For instance, they play a crucial role in the Heck and Suzuki reactions, which involve the coupling of different aryl bromides with olefins and phenylboronic acid, respectively .Physical And Chemical Properties Analysis

“1-tert-Butyl-1H-imidazol-2-amine hydrochloride” is a solid at room temperature . It has a melting point of 100-101 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are key components to functional molecules that are used in a variety of everyday applications .

Dyes for Solar Cells and Other Optical Applications

Emerging research into dyes for solar cells and other optical applications is being deployed with imidazoles . They are versatile and utility in a number of these areas .

Functional Materials

Imidazoles are being used in the development of functional materials . Their versatility and utility make them highly topical and necessary in this field .

Catalysis

Imidazoles are being used in catalysis . A catalytic system utilizing a chelate carbene ligand containing bulk tert-butyl groups is described for palladium-catalyzed Heck and Suzuki coupling reactions .

Biological Activities

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazole compounds, in general, are known to interact with a diverse range of biological targets due to their versatile structure .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, including acting as ligands and organocatalysts .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical pathways due to their diverse applications .

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting that it may have specific requirements for solubility and bioavailability .

Result of Action

Imidazole compounds have been shown to have a wide range of effects, including antitumor activities .

Action Environment

The action of 1-tert-Butyl-1H-imidazol-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is known to be stable at room temperature , suggesting that it may be sensitive to temperature changes. Additionally, the compound’s activity may be influenced by the pH and ionic strength of its environment.

Propiedades

IUPAC Name |

1-tert-butylimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-4-9-6(10)8;/h4-5H,1-3H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBRVTHHSSBXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-1H-imidazol-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2640142.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2640145.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2640146.png)

![1-(4-fluorophenyl)-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2640147.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2640149.png)

![6-ethyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2640151.png)

![1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol](/img/structure/B2640152.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2640153.png)